molecular formula C24H40O5 B13840529 Cholic Acid-d5

Cholic Acid-d5

Cat. No.: B13840529
M. Wt: 413.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-MFZFCIHOSA-N
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Description

Cholic Acid-d5 is a deuterium-labeled derivative of cholic acid, a major primary bile acid produced in the liver. The compound is characterized by the replacement of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in the fields of mass spectrometry and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-d5 typically involves the deuteration of cholic acid. This process can be achieved through several methods, including catalytic exchange reactions where cholic acid is exposed to deuterium gas in the presence of a catalyst. Another common method involves the use of deuterated reagents in the synthesis pathway of cholic acid .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Cholic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bile acid derivatives, which are useful in different biochemical and pharmacological studies .

Scientific Research Applications

Cholic Acid-d5 has a wide range of applications in scientific research:

Mechanism of Action

Cholic Acid-d5 exerts its effects by mimicking the behavior of natural cholic acid. It facilitates the absorption of fats and the excretion of cholesterol by forming micelles in the intestine. The deuterium labeling allows researchers to track and study these processes more accurately. The molecular targets include bile acid receptors such as FXR and TGR5, which play crucial roles in regulating bile acid homeostasis and metabolic pathways .

Comparison with Similar Compounds

    Chenodeoxycholic Acid-d5: Another deuterium-labeled bile acid used in similar research applications.

    Deoxythis compound: A deuterated form of deoxycholic acid, used for studying fat emulsification and cholesterol metabolism.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and metabolic studies. Its ability to mimic natural cholic acid while being easily traceable makes it an invaluable tool in both basic and applied research .

Biological Activity

Cholic Acid-d5 is a deuterated form of cholic acid, a bile acid synthesized from cholesterol in the liver. This compound plays a crucial role in the digestion and absorption of dietary fats and is essential for maintaining bile acid homeostasis. The incorporation of deuterium (d5) allows for the tracing of metabolic pathways, enhancing research capabilities in understanding its biological activities.

This compound is synthesized through specific chemical processes that ensure the incorporation of deuterium without significantly altering its biological functions. The synthesis typically involves:

  • Starting Material : Cholesterol.
  • Reagents : Deuterated solvents and catalysts.
  • Process : Multi-step reactions leading to the formation of cholic acid with deuterium labeling.

The isotopic labeling provides a unique advantage in pharmacokinetic studies, allowing researchers to track the compound's metabolic fate in biological systems.

Biological Functions

This compound retains the biological activities of its non-labeled counterpart, including:

  • Fat Emulsification : Facilitates the digestion and absorption of lipids by emulsifying dietary fats in the intestinal lumen.
  • Cholesterol Metabolism Regulation : Plays a role in regulating cholesterol levels within the body.
  • Bile Acid Homeostasis : Maintains the balance and recycling of bile acids, crucial for digestive health.

Metabolic Pathways

Research utilizing this compound has demonstrated its involvement in various metabolic pathways, particularly in relation to intestinal health and disease states. For instance:

  • Intestinal Stem Cell Regulation : Studies indicate that cholic acid can influence the self-renewal and differentiation of intestinal stem cells (ISCs), which are vital for maintaining intestinal epithelial integrity during injury or inflammation .
  • Impact on Inflammatory Conditions : The compound has been shown to modulate responses in conditions such as colitis by affecting ISC activity and intestinal epithelial regeneration .

Case Studies and Research Findings

  • Study on Intestinal Health :
    • A study demonstrated that activation of the CYP8B1-CA axis by cholic acid could dampen ISC activity, indicating potential implications for inflammatory bowel diseases .
    • Researchers observed that high concentrations of cholic acid led to reduced ISC markers, suggesting a detrimental effect on epithelial regeneration during colitis.
  • Clinical Applications :
    • This compound has been explored as a therapeutic agent in treating metabolic disorders associated with bile acid synthesis defects. Clinical trials have shown improvements in biochemical markers among patients receiving cholic acid therapy for conditions like cerebrotendinous xanthomatosis (CTX) .

Data Table: Biological Activities of this compound

Biological ActivityDescriptionReference
Fat EmulsificationEnhances lipid digestion by emulsifying fats in the intestine
Cholesterol RegulationModulates cholesterol levels and metabolism
ISC RegulationInfluences self-renewal and differentiation of intestinal stem cells
Impact on ColitisAlters regenerative responses during inflammatory conditions
Clinical EfficacyImproves biochemical markers in patients with bile acid synthesis disorders

Properties

Molecular Formula

C24H40O5

Molecular Weight

413.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D

InChI Key

BHQCQFFYRZLCQQ-MFZFCIHOSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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